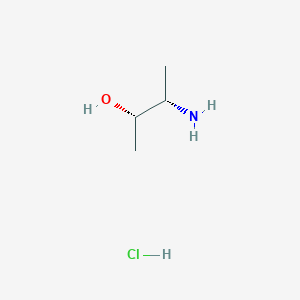
5-Allylnicotinic acid
Vue d'ensemble
Description
5-Allylnicotinic acid, also known as 5-Aminolevulinic acid (5-ALA), is an oxygen- and nitrogen-containing hydrocarbon . It is the common precursor of all tetrapyrrole compounds, including chlorophyll, heme, and vitamin B12 . It can be synthesized by plants, animals, bacteria, and fungi . It has wide applications in medicine, agriculture, and other burgeoning fields .
Synthesis Analysis
5-ALA can be synthesized via two biosynthetic pathways in nature, the C4 pathway and the C5 pathway . Because of its potential applications and the disadvantages of chemical synthesis, alternative biotechnological methods have drawn increasing attention . The research progress on 5-ALA biosynthesis via the C4/C5 pathway in microbial cells is emphasized .Molecular Structure Analysis
5-ALA is an endogenous non-proteinogenic amino acid . It is the first compound in the porphyrin synthesis pathway, the pathway that leads to heme in mammals, as well as chlorophyll in plants .Chemical Reactions Analysis
5-ALA is the key precursor for the biosynthesis of tetrapyrrole compounds . It can be converted into protoporphyrin IX, which is a powerful photosensitizer to cause a photosensitive effect .Physical And Chemical Properties Analysis
Amino acids, including 5-ALA, are colorless, crystalline solids . They have a high melting point greater than 200 degrees Celsius . They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .Mécanisme D'action
Nicotine, a stimulant drug that acts as an agonist at nicotinic acetylcholine receptors, is a good reference for understanding the mechanism of action of 5-ALA . These are ionotropic receptors composed up of five homomeric or heteromeric subunits. In the brain, nicotine binds to nicotinic acetylcholine receptors on dopaminergic neurons in the cortico-limbic pathways .
Orientations Futures
In the future, high-yield production of 5-ALA can be achieved by fully screening natural hosts with innate advantages in 5-ALA synthesis . Efficient 5-ALA synthesis can also be achieved through further metabolic engineering to transform the current model strains to give full play to their natural advantages . Controlling 5-ALA accumulation is a crucial and important direction . Moreover, improving the enzymatic activity via direct evolution with optimal screening platform may accelerate the 5-ALA production in the future .
Propriétés
IUPAC Name |
5-prop-2-enylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-2-3-7-4-8(9(11)12)6-10-5-7/h2,4-6H,1,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCLROCJTIETQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(2,5,6-Trimethoxypyridin-3-yl)methylidene]hydroxylamine](/img/structure/B1413682.png)


![(E)-tert-butyl (3-(7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-5-yl)allyl)carbamate](/img/structure/B1413687.png)

![{1-[2-(4-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1413690.png)





![1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413702.png)